(2-Chloroethyl)benzene

描述

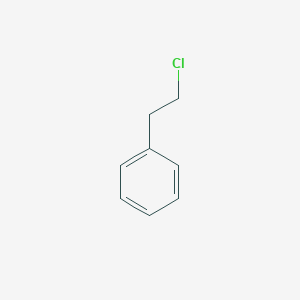

(2-Chloroethyl)benzene, also known as 2-Phenylethyl chloride, is an organic compound with the molecular formula C8H9Cl. It is a colorless to light yellow liquid with a characteristic aromatic odor. This compound is used as an intermediate in organic synthesis and has various applications in the chemical industry.

准备方法

Synthetic Routes and Reaction Conditions

(2-Chloroethyl)benzene can be synthesized through several methods. One common method involves the reaction of benzene with ethylene oxide in the presence of a catalyst, followed by chlorination. Another method involves the reaction of benzene with ethylene dichloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

In industrial settings, this compound is typically produced by the chlorination of ethylbenzene. This process involves the reaction of ethylbenzene with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out at elevated temperatures and results in the formation of this compound along with other chlorinated by-products .

化学反应分析

Types of Reactions

(2-Chloroethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: It can be oxidized to form this compound oxide or further to benzoic acid derivatives.

Reduction Reactions: It can be reduced to form ethylbenzene or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a metal catalyst.

Major Products Formed

科学研究应用

Organic Synthesis

(2-Chloroethyl)benzene acts as a vital intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules.

- Nucleophilic Substitution Reactions : The chlorine atom can be replaced by nucleophiles like hydroxide ions or amines, leading to products such as phenylethanol or phenylethylamine.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the synthesis of therapeutic agents. It serves as a precursor for biologically active molecules that can be further modified to enhance their pharmacological properties.

Industrial Applications

The compound is used in producing polymers, resins, and other industrial chemicals. Its reactivity allows it to be incorporated into various polymerization processes, contributing to material science advancements.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that this compound can be employed in synthesizing compounds with anticancer properties. By modifying its structure through nucleophilic substitution, researchers have developed new molecules that exhibit cytotoxic effects against cancer cell lines.

Case Study 2: Agrochemical Development

In agrochemical research, this compound has been used as an intermediate for creating herbicides and pesticides. Its chemical properties allow for the development of compounds that effectively target specific biological pathways in pests while minimizing environmental impact.

作用机制

The mechanism of action of (2-Chloroethyl)benzene involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the compound is a good leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

相似化合物的比较

Similar Compounds

Chlorobenzene: Similar in structure but lacks the ethyl group.

Ethylbenzene: Similar in structure but lacks the chlorine atom.

Benzyl Chloride: Similar in structure but has a different position of the chlorine atom.

Uniqueness

(2-Chloroethyl)benzene is unique due to the presence of both the ethyl group and the chlorine atom, which allows it to undergo a wide range of chemical reactions. Its reactivity and versatility make it a valuable intermediate in organic synthesis .

生物活性

(2-Chloroethyl)benzene, also known as β-chloroethylbenzene, is a compound with significant relevance in medicinal chemistry and toxicology. Its structure consists of a benzene ring substituted with a chloroethyl group, which impacts its biological activity. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₈H₉Cl

- Molecular Weight : 154.61 g/mol

- CAS Number : 623-05-2

Biological Activity Overview

This compound exhibits various biological activities, primarily associated with its cytotoxic properties. The compound has been studied for its potential use in cancer therapy due to its ability to disrupt microtubule dynamics and induce cellular apoptosis.

-

Microtubule Disruption :

- Studies have shown that compounds related to this compound can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. For instance, N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU), a derivative of this compound, demonstrated significant cytotoxicity against CT-26 colon carcinoma cells by inducing microtubule depolymerization .

- Reactive Oxygen Species (ROS) Production :

- Cell Cycle Arrest :

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Study on ICEU :

-

Hematotoxicity Research :

- Research indicates that exposure to benzene and its derivatives can lead to hematotoxic effects, including acute myeloid leukemia and myelodysplastic syndromes. The underlying mechanisms often involve genetic susceptibility and the formation of reactive metabolites that damage hematopoietic stem cells .

Data Table: Biological Activities of this compound Derivatives

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing (2-Chloroethyl)benzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves the Friedel-Crafts alkylation of benzene with 1-chloro-2-phenylethane. Key parameters include temperature control (20–25°C), use of Lewis acid catalysts (e.g., AlCl₃), and inert atmosphere to minimize side reactions. Optimization strategies:

- Purity : Purify via fractional distillation (bp 143–144°C; density 1.34 g/cm³ at 20°C) .

- Yield Improvement : Use deuterated analogs (e.g., (1-Bromoethyl-2,2,2-d3)benzene) to track reaction pathways via isotopic labeling .

- Data Table :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | AlCl₃ (0.1–0.3 molar ratio) | |

| Reaction Temperature | 20–25°C | |

| Distillation Range | 143–144°C |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize ¹H NMR signals at δ 3.7–4.1 ppm (CH₂Cl group) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR peaks at 45–50 ppm (CH₂Cl) and 125–140 ppm (aromatic carbons) .

- GC-MS : Monitor molecular ion peaks at m/z 140.6 (M⁺) and fragment ions at m/z 105 (loss of Cl) .

- Purity Validation : Use GC with flame ionization detection (FID) and compare retention times against certified standards .

Q. What are the established methods for assessing the acute toxicity of this compound in laboratory settings?

- Methodological Answer :

- In Vivo Models : Conduct acute exposure studies in rodents (OECD TG 423), focusing on LD₅₀ determination and histopathological analysis of liver/kidney tissues .

- Biomarker Identification : Track urinary metabolites (e.g., phenylacetic acid derivatives) via LC-MS to assess bioaccumulation .

- Risk Assessment : Use probabilistic models to estimate upper-bound cancer risks (e.g., >10⁻⁶ for 2-chloroethyl ether analogs) and non-carcinogenic hazard indices .

Advanced Research Questions

Q. How can computational chemistry models be applied to predict the reactivity and stability of this compound under various environmental conditions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* basis sets to predict bond dissociation energies (C-Cl: ~330 kJ/mol) and electrophilic sites .

- Degradation Pathways : Simulate hydrolysis kinetics (e.g., half-life in aqueous media at pH 7: ~72 hours) using QSAR models .

- Environmental Fate : Model vapor pressure (0.12 mmHg at 25°C) and log Kₒw (3.1) to predict soil/water partitioning .

Q. What strategies are recommended for resolving contradictions in experimental data related to the degradation pathways of this compound?

- Methodological Answer :

- Multi-Method Validation : Cross-validate GC-MS and HPLC data to confirm metabolite profiles. For example, discrepancies in half-life estimates can arise from matrix effects (soil vs. aqueous systems) .

- Isotopic Tracer Studies : Use ¹⁴C-labeled compounds to distinguish biotic vs. abiotic degradation contributions .

- Uncertainty Quantification : Apply Monte Carlo simulations to assess variability in fate/transport parameters (e.g., diffusion coefficients) .

Q. What experimental approaches are used to investigate the electrophilic substitution behavior of this compound in aromatic systems?

- Methodological Answer :

- Competitive Reaction Studies : Compare nitration (HNO₃/H₂SO₄) and sulfonation (SO₃) rates with benzene analogs to determine directing effects. Meta-substitution is favored due to the electron-withdrawing Cl group .

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to measure primary/secondary KIEs, revealing transition-state structures .

- X-ray Crystallography : Resolve crystal structures of reaction intermediates (e.g., Wheland complexes) to confirm regioselectivity .

Q. Ethical and Safety Considerations

- Waste Management : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental release .

- Data Integrity : Cross-check spectral data against authoritative databases (e.g., PubChem, CAS Common Chemistry) to avoid misidentification .

- Ethical Reporting : Disclose all conflicts of interest and adhere to institutional guidelines for human/animal studies .

属性

IUPAC Name |

2-chloroethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNZINNZIQVULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060748 | |

| Record name | 1-Chloro-2-phenylethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

198 °C | |

| Record name | 2-Phenyl-1-chloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Soluble in acetone, benzene, caron tetrachloride, chloroform | |

| Record name | 2-Phenyl-1-chloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.069 g/cu cm at 25 °C | |

| Record name | 2-Phenyl-1-chloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.69 mm Hg at 25 °C | |

| Record name | 2-Phenyl-1-chloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light red, clear liquid | |

CAS No. |

622-24-2, 1331-31-3 | |

| Record name | Phenylethyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-phenylethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, chloroethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chloroethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-chloroethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2-phenylethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-phenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7T86VN1QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenyl-1-chloroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。